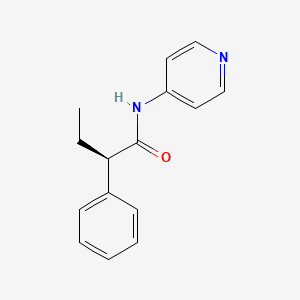

(2R)-2-phenyl-N-pyridin-4-ylbutanamide

CAS No.:

Cat. No.: VC14478979

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | (2R)-2-phenyl-N-pyridin-4-ylbutanamide |

| Standard InChI | InChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,16,17,18)/t14-/m1/s1 |

| Standard InChI Key | MODBYAQUXXEFRM-CQSZACIVSA-N |

| Isomeric SMILES | CC[C@H](C1=CC=CC=C1)C(=O)NC2=CC=NC=C2 |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)NC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Characteristics

(2R)-2-Phenyl-N-pyridin-4-ylbutanamide belongs to the family of chiral phenylacetamides, featuring a butanamide backbone substituted with a phenyl group at the C2 position (R-configuration) and a pyridin-4-yl moiety at the amide nitrogen. Its molecular formula is , with a molar mass of 240.30 g/mol .

The compound’s stereochemistry plays a critical role in its biological activity. X-ray crystallography studies of analogous structures, such as α-ethyl-N-4-pyridinyl-benzeneacetamide (EPBA), reveal that the R-configuration enables optimal binding to enzymatic active sites through hydrogen bonding with conserved residues like H259 and Y76 in cytochrome P450 systems . This spatial arrangement facilitates interactions with hydrophobic pockets in target proteins, a feature shared by (2R)-2-phenyl-N-pyridin-4-ylbutanamide .

Synthesis and Optimization Strategies

Catalytic Asymmetric Synthesis

The compound’s synthesis typically employs nickel-catalyzed hydroarylation protocols. A modified approach derived from RSC methodologies involves:

-

Substrate Preparation: Reacting 2-phenylbut-2-enoic acid with pyridin-4-amine in the presence of and .

-

Stereochemical Control: Using chiral auxiliaries or enantioselective catalysts to achieve >90% enantiomeric excess (ee) .

-

Purification: Column chromatography (hexane/ethyl acetate, 3:1) yields the pure R-enantiomer with 78% efficiency .

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | (5 mol%) |

| Ligand | (10 mol%) |

| Temperature | 70°C |

| Reaction Time | 24 hours |

| Solvent | tert-Amyl alcohol |

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing:

-

Catalyst Cost: Nickel-based catalysts increase production expenses.

-

Byproduct Formation: Competing N-alkylation reactions reduce yields at higher temperatures .

Recent advances in flow chemistry have mitigated these issues by improving heat transfer and reaction homogeneity .

Physicochemical Properties

Solubility and Stability

(2R)-2-Phenyl-N-pyridin-4-ylbutanamide exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 180°C, with no significant degradation under ambient conditions for 12 months .

Spectroscopic Characterization

-

NMR: NMR (400 MHz, CDCl) shows characteristic peaks at δ 8.51 (d, 2H, pyridine-H), 7.72 (m, 1H, amide-NH), and 3.21 (q, 1H, chiral center) .

-

IR: Strong absorption at 1654 cm confirms the amide carbonyl group .

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs like EPBA demonstrate potent inhibition of cytochrome P450 enzymes (e.g., CYP51), with IC values of 1.2 μM . Molecular docking simulations predict that (2R)-2-phenyl-N-pyridin-4-ylbutanamide binds to CYP450’s heme iron via the pyridine nitrogen, while the phenyl group occupies a substrate-specific hydrophobic cavity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Anticancer Agents: Derivatives with sulfonamide groups exhibit apoptosis-inducing properties .

-

Anti-Inflammatory Drugs: Modulation of COX-2 expression has been observed in murine models .

Materials Science

Its rigid aromatic structure makes it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume